6,8-Dimethoxychroman-4-one
Description
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6,8-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
HAHGQPWVPNHRFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxychroman-4-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2,4-dimethoxybenzaldehyde.
Cyclization: The precursor undergoes cyclization to form the chroman ring. This can be achieved through an acid-catalyzed reaction.
Oxidation: The chroman intermediate is then oxidized to introduce the ketone group at the 4th position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using continuous flow reactors to achieve efficient cyclization.
Catalytic Oxidation: Employing catalytic systems to facilitate the oxidation step, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 4 and the methoxy-substituted aromatic ring make the compound susceptible to oxidation.
Key findings:
-
Pb(OAc)₄ selectively oxidizes methylenedioxy systems while preserving methoxy groups .
-
Methoxy groups at positions 6 and 8 resist oxidation under mild conditions but undergo demethylation with stronger oxidizers like KMnO₄.
Reduction Reactions
The ketone group at position 4 can be reduced to secondary alcohols or alkanes.
Key findings:
-
NaBH₄ selectively reduces the ketone without affecting methoxy groups .
-
Catalytic hydrogenation saturates the chroman ring but requires careful control to avoid over-reduction.
Nucleophilic Substitution
The methoxy groups at positions 6 and 8 can undergo substitution under acidic or basic conditions.
| Reagent/Conditions | Products | Mechanism |
|---|---|---|
| HBr/AcOH | 6,8-Dihydroxychroman-4-one | Acid-catalyzed demethylation via SN1 pathway. |
| BCl₃ in DCM | Selective deprotection of methoxy groups | Lewis acid-mediated cleavage, retaining the ketone functionality. |
| NH₃/MeOH | 4-Amino-6,8-dimethoxychroman | Nucleophilic attack at the carbonyl group, forming an imine intermediate. |
Key findings:
-
Demethylation with HBr yields dihydroxy derivatives, useful for further functionalization.
-
BCl₃ selectively removes methoxy groups without altering the chroman skeleton.
Electrophilic Aromatic Substitution
The aromatic ring undergoes substitution at positions ortho and para to the methoxy groups.
Key findings:
-
Nitration and bromination occur preferentially at positions 5 and 7 .
-
Steric hindrance from the chroman ring limits substitution at positions adjacent to methoxy groups.
Ring-Opening Reactions
The chroman ring can undergo cleavage under specific conditions.
Key findings:
Scientific Research Applications
Biological Activities
6,8-Dimethoxychroman-4-one has been studied for its significant biological activities, which include:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, certain chromone derivatives have been identified as effective telomerase inhibitors, which play a crucial role in cancer cell proliferation. These compounds have shown high activity against various cancer cell lines such as HeLa and HepG2 .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest its potential use as an antibacterial agent in food preservation and as a therapeutic agent for microbial infections.
- Anti-inflammatory Effects : this compound derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests their potential application in treating inflammatory diseases .
Therapeutic Applications
The therapeutic applications of this compound are extensive:
- Cancer Treatment : The compound's ability to inhibit telomerase activity positions it as a promising candidate for cancer therapies. Its derivatives have shown efficacy in reducing tumor growth in animal models .
- Neurodegenerative Diseases : Compounds derived from this compound have been explored for their potential to modulate neuroinflammation and promote neuronal differentiation. This suggests applications in treating conditions like Alzheimer's disease and multiple sclerosis .
- Lipid Metabolism Regulation : Some derivatives have demonstrated lipid-lowering effects in hepatocytes, indicating their potential use in managing metabolic disorders such as fatty liver disease .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism by which 6,8-Dimethoxychroman-4-one exerts its effects involves:
Molecular Targets: It may interact with various enzymes and receptors in the body.
Pathways: It can modulate oxidative stress pathways, reducing the levels of reactive oxygen species and protecting cells from damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Portulaca oleracea L.
(a) Oleracone J (3-(2-hydroxybenzyl)-6,8-dimethoxy-4H-chromen-4-one)
- Key Differences: Contains an unsaturated C-ring (chromen-4-one backbone) vs. the saturated C-ring in 6,8-Dimethoxychroman-4-one. Exhibits higher solubility in methanol due to reduced steric hindrance from the planar unsaturated ring .
- Pharmacological Activity: Inhibits NO production (IC50 ~30–50 μM), comparable to this compound, but shows marginally stronger suppression of pro-inflammatory cytokines (TNF-α, IL-6) .
(b) 5,7-Dihydroxy-6,8-dimethyl-3-(4'-hydroxy-3'-methoxybenzyl)chroman-4-one
- Key Differences: Additional hydroxyl and methyl groups at positions 5, 7, and 3' enhance hydrogen-bonding capacity and steric bulk. Classified as a flavanone derivative with a more complex substitution pattern.
Xanthone Derivatives
(a) 1,8-Dihydroxy-4,6-dimethoxyxanthone
- Key Differences :
- Xanthone core (tricyclic aromatic system) vs. chroman-4-one’s bicyclic structure.
- Methoxy groups at positions 4 and 6 differ from this compound.
- Pharmacological Activity: Known for antioxidant and antimicrobial properties but lacks reported anti-inflammatory effects .
Coumarin Derivatives
(a) 6,7-Dihydroxycoumarin
- Key Differences :
- Coumarin backbone (unsaturated lactone) vs. chroman-4-one’s saturated lactone.
- Hydroxyl groups at positions 6 and 7 instead of methoxy groups.
- Pharmacological Activity :
(a) 6,8-Dichloro-3-formylchromone
- Key Differences :
- Chlorine substituents at positions 6 and 8 and a formyl group at position 3.
- Chromone (unsaturated) backbone vs. chroman-4-one’s saturation.
Comparative Data Table
Key Findings and Implications
Structural-Activity Relationships :
- Saturation of the C-ring (chroman-4-one vs. chromen-4-one) impacts solubility and bioactivity. Unsaturated analogs like Oleracone J show better membrane permeability .
- Methoxy groups enhance metabolic stability but reduce hydrogen-bonding capacity compared to hydroxylated derivatives .
Pharmacological Potential: this compound’s anti-inflammatory effects are comparable to NSAIDs but require optimization for bioavailability. Natural derivatives from P. oleracea represent underexplored leads for metabolic and inflammatory diseases .
Synthetic vs. Natural Compounds: Synthetic chromanones (e.g., halogenated derivatives) are valuable for chemical synthesis but lack robust biological data compared to naturally occurring homoisoflavonoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
